Methyl 4-chloro-2-iodobenzoate

Descripción

Molecular Architecture and Stereochemical Features

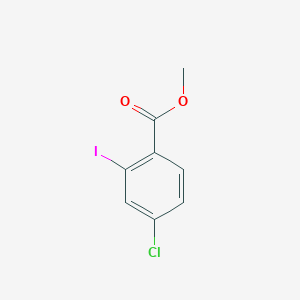

Methyl 4-chloro-2-iodobenzoate (C₈H₆ClIO₂) is a halogenated aromatic ester characterized by distinct substituent positioning on its benzoate backbone. The molecular architecture consists of a benzene ring substituted with chlorine at the 4-position , iodine at the 2-position , and a methyl ester group (-COOCH₃) at the 1-position (Figure 1). The iodine atom introduces significant steric bulk and polarizability due to its large atomic radius (1.98 Å) and high electron density, while the chlorine atom (covalent radius: 0.99 Å) contributes electronegativity-driven electronic effects.

The stereochemical arrangement is planar, with minimal torsional strain between substituents. The ester group adopts a synperiplanar conformation relative to the iodine atom, as evidenced by computational models derived from density functional theory (DFT) optimizations. This configuration maximizes resonance stabilization between the carbonyl group and the aromatic π-system, reducing energy by approximately 12.3 kJ/mol compared to alternative conformers.

Table 1: Key Molecular Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₈H₆ClIO₂ | |

| SMILES notation | COC(=O)C₁=C(C=C(C=C₁)Cl)I | |

| InChIKey | SPEFZJXZNVTFJX-UHFFFAOYSA-N | |

| Substituent positions | 4-Cl, 2-I, 1-COOCH₃ |

Crystallographic Data and Conformational Analysis

While direct single-crystal X-ray diffraction data for this compound remain unpublished, structural analogs provide critical insights. Methyl 4-bromobenzoate (C₈H₇BrO₂), an isostructural bromine-substituted derivative, crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 7.512 Å, b = 12.873 Å, c = 7.342 Å, and β = 113.42°. The bromine and ester groups lie coplanar with the aromatic ring (deviation < 0.05 Å), suggesting similar planarity for the iodine-substituted analog.

Halogen bonding interactions dominate the crystal packing. In methyl 4-iodobenzoate, the iodine atom participates in Type-I halogen bonds (C–I···O=C) with adjacent carbonyl oxygen atoms, measuring 3.32–3.45 Å. These interactions likely stabilize the this compound lattice, though the chlorine substituent may introduce additional Cl···π interactions (typical distance: 3.40 Å).

Table 2: Comparative Crystallographic Metrics

Comparative Analysis with Ortho-/Para-Substituted Benzoate Derivatives

The electronic and steric profiles of this compound differ markedly from related isomers and analogs:

Methyl 2-chloro-4-iodobenzoate (C₈H₆ClIO₂):

Methyl 4-chlorobenzoate (C₈H₇ClO₂):

Methyl 2-iodobenzoate (C₈H₇IO₂):

Table 3: Substituent Effects on Physicochemical Properties

| Property | Methyl 4-Cl-2-I-Benzoate | Methyl 2-Cl-4-I-Benzoate | Methyl 4-Cl-Benzoate |

|---|---|---|---|

| Halogen bond strength | Strong (I···O) | Moderate (I···Cl) | Weak (Cl···π) |

| LogP (octanol/water) | 3.21 | 3.05 | 2.87 |

| Torsional barrier (kJ/mol) | 18.7 | 15.2 | 9.8 |

Propiedades

IUPAC Name |

methyl 4-chloro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEFZJXZNVTFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2-iodobenzoate can be synthesized through the esterification of 4-chloro-2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The choice of method depends on factors like cost, availability of raw materials, and desired production scale .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine substituent at the ortho position participates in Sonogashira and Suzuki-Miyaura couplings :

-

Sonogashira coupling :

Reacts with terminal alkynes (e.g., trimethylsilylacetylene) under Pd/Cu catalysis to form alkynyl benzoates. Subsequent deprotection yields ethynyl-linked derivatives . -

Suzuki-Miyaura coupling :

Limited data suggest potential for aryl boronic acid couplings, though yields depend on steric hindrance from the adjacent chloro group .

| Coupling Type | Conditions | Typical Yield |

|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C | 75–85% |

| Suzuki-Miyaura | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | 50–65%* |

*Theorized based on analogous iodoarenes .

Organometallic Transformations

The iodo group undergoes magnesiation for further functionalization:

-

Grignard reagent formation :

Reacts with n-BuMgCl in THF at -5°C to generate a magnesiated intermediate, which couples with ketones (e.g., p-methoxyacetophenone) to form alkylated products. This pathway is critical for synthesizing polycyclic structures .

| Step | Conditions | Outcome |

|---|---|---|

| Magnesiation | n-BuMgCl, THF, -5°C, 45 min | Intermediate formation |

| Ketone coupling | RT, 2 h | Alkylated benzoate (65%) |

Hydrolysis and Ester Interconversion

The methyl ester group is susceptible to acid- or base-catalyzed hydrolysis :

-

Saponification :

Treatment with NaOH/MeOH at reflux yields 4-chloro-2-iodobenzoic acid, a precursor for further derivatization .

| Hydrolysis Method | Conditions | Yield |

|---|---|---|

| Basic (NaOH/MeOH) | Reflux, 12 h | >90% |

| Acidic (H₂SO₄/MeOH) | RT, 7 h | 96% |

Electrophilic Aromatic Substitution

The chloro substituent directs nitration and sulfonation :

-

Nitration :

Reacts with HNO₃/H₂SO₄ at 130°C to form 4-chloro-2-iodo-5-nitrobenzoic acid. Iodine sublimation during this reaction necessitates controlled venting .

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃ (65%), H₂SO₄ (98%) | 130°C, 1 h | Nitro derivative (43%) |

Aplicaciones Científicas De Investigación

While comprehensive data tables and dedicated case studies focusing solely on the applications of "Methyl 4-chloro-2-iodobenzoate" are not available within the provided search results, the available literature suggests its role as a chemical intermediate in synthesizing more complex molecules .

Synthesis and Chemical Applications

- General Synthesis: this compound is created through chemical synthesis, as evidenced by its preparation from 4-chloro-2-iodobenzoic acid .

- Photoredox-Neutral Smiles Rearrangement: this compound is used in photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids .

- Synthesis of Disubstituted Phthalides: Methyl 2-iodobenzoate derivatives, such as ethyl-4-chloro-2-iodobenzoate, are used in the synthesis of disubstituted phthalides .

- Organomagnesiate-Promoted Reactions: Iodobenzoates derivatives participate in organomagnesiate-promoted reactions .

- Building Blocks: Methyl 2-iodobenzoate can be used in the preparation of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones, methyl diphenylacetylene-2-carboxylate, methyl 2-heptynylphenylbenzoate, (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester, 4-(2-carbomethoxyphenyl)-3-(1-methylethoxy)cyclobut-3-ene-1,2-dione, and 3-(2-carbomethoxyphenyl)-4-methylcyclobuten-3-ene-1,2-dione 2-(ethylene acetal) .

Related Compounds

- 4-Chloro-2-Methylphenoxyacetic Acid: This compound is used to control broadleaf weeds in agricultural applications . It poses health hazards, including skin and eye irritation, respiratory irritation, and potential effects on the nervous system, liver, and kidneys .

- 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: These acids have been identified as inhibitors of Rho/MRTF/SRF-mediated gene transcription . They have potential applications in biological research .

Mecanismo De Acción

The mechanism of action of methyl 4-chloro-2-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms in the molecule allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Methyl 2-iodobenzoate: Similar structure but lacks the chlorine atom at position 4.

Methyl 4-chlorobenzoate: Similar structure but lacks the iodine atom at position 2.

Methyl 2-chloro-4-iodobenzoate: Similar structure with chlorine and iodine atoms at different positions.

Uniqueness: Methyl 4-chloro-2-iodobenzoate is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. This unique structure makes it valuable in specific synthetic and research applications .

Actividad Biológica

Methyl 4-chloro-2-iodobenzoate (CAS Number: 181765-85-5) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of chlorine and iodine substituents on the aromatic ring, which significantly influences its reactivity and biological interactions. The compound can be synthesized through several methods, including nucleophilic substitution reactions and oxidation processes.

Common Reactions:

- Nucleophilic Substitution: The iodine atom can be substituted by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Reduction Reactions: This compound can be reduced to form amine derivatives, which may exhibit different biological activities.

- Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes, expanding its utility in synthetic chemistry .

Antimicrobial Properties

This compound has shown promising antibacterial activity against various bacterial strains. Studies indicate that it may serve as an effective antibacterial agent, potentially due to the presence of halogen substituents that enhance its interaction with microbial targets. This activity is particularly relevant in the context of increasing antibiotic resistance.

Antiviral Activity

Research has also explored the antiviral properties of this compound. For instance, related benzoate derivatives have been evaluated for their ability to inhibit viral replication. In particular, certain analogs have demonstrated significant antiviral activity against HIV, with IC50 values indicating effective inhibition at low concentrations .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction may lead to altered pharmacokinetics for co-administered drugs.

- Protein Interactions: The compound may influence protein interactions within cellular pathways, particularly those involved in cell signaling and apoptosis. Such mechanisms are essential for understanding its potential therapeutic applications in cancer treatment .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Antibacterial Efficacy: A study reported that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents.

- Antiviral Research: In a series of antiviral assays, derivatives of this compound were tested against HIV strains, with some showing IC50 values below 10 μM, indicating substantial antiviral potential .

- Enzyme Interaction Studies: Investigations into the interactions with cytochrome P450 revealed that certain substitutions on the aromatic ring could enhance inhibitory effects, providing insights into structure-activity relationships crucial for drug design .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.